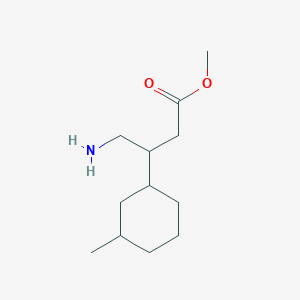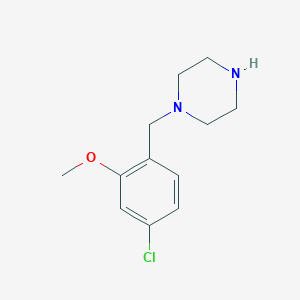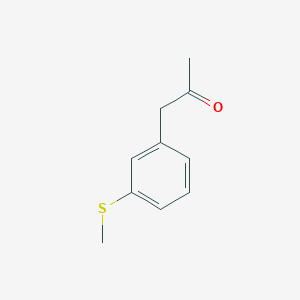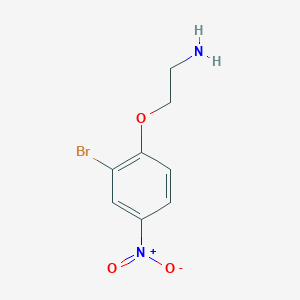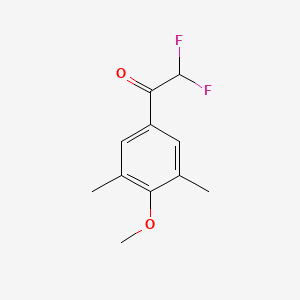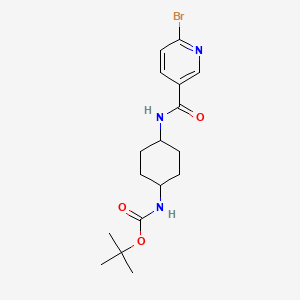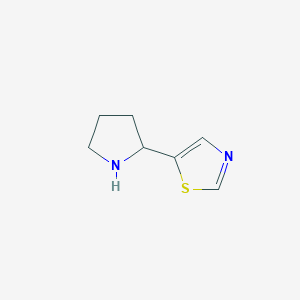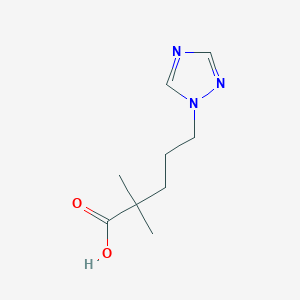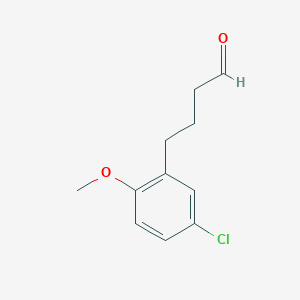
4-(5-Chloro-2-methoxyphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-methoxyphenyl)butanal is an organic compound characterized by the presence of a butanal group attached to a 5-chloro-2-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)butanal typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
Reduction: 4-(5-Chloro-2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
- 4-(5-Chloro-2-methoxyphenyl)butanol.
- 5-Chloro-2-methoxybenzaldehyde.
Comparison:
4-(5-Chloro-2-methoxyphenyl)butanal: is unique due to the presence of both an aldehyde group and a butanal chain, which provides distinct reactivity compared to its analogs.
4-(5-Chloro-2-methoxyphenyl)butanoic acid: has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
4-(5-Chloro-2-methoxyphenyl)butanol: contains an alcohol group, which can participate in hydrogen bonding and different chemical reactions.
5-Chloro-2-methoxybenzaldehyde: lacks the butanal chain, making it less versatile in certain synthetic applications.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-8H,2-4H2,1H3 |
InChI Key |
KSLOHEZFVGCMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


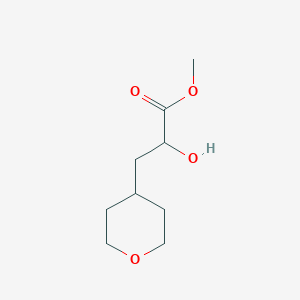
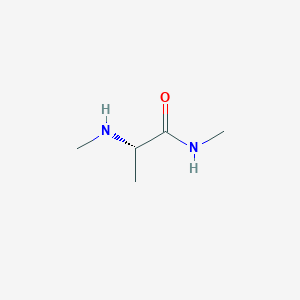

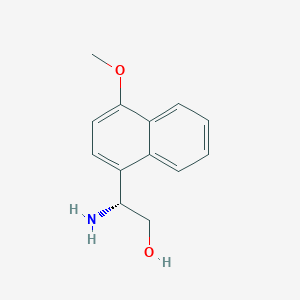

![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
